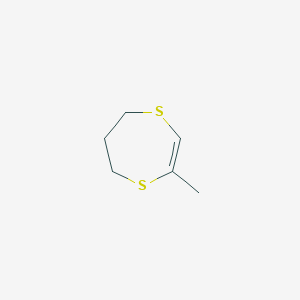

2-Methyl-6,7-dihydro-5H-1,4-dithiepine

説明

Structure

3D Structure

特性

CAS番号 |

5769-50-6 |

|---|---|

分子式 |

C6H10S2 |

分子量 |

146.3 g/mol |

IUPAC名 |

2-methyl-6,7-dihydro-5H-1,4-dithiepine |

InChI |

InChI=1S/C6H10S2/c1-6-5-7-3-2-4-8-6/h5H,2-4H2,1H3 |

InChIキー |

FXQFWOSXLVKMSC-UHFFFAOYSA-N |

正規SMILES |

CC1=CSCCCS1 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Methyl 6,7 Dihydro 5h 1,4 Dithiepine

Nucleophilic Cyclization Reactions for Dithiepine Ring Formation

The formation of the 1,4-dithiepine ring system is effectively achieved through the reaction of propargyl chloride with specific sulfur-based binucleophiles. d-nb.inforesearchgate.net The structure of the binucleophile is critical in directing the reaction towards the desired seven-membered ring.

Quantum chemical studies and experimental results have shown that the interaction between propargyl chloride and dithiolates is a key method for creating sulfur-containing heterocyclic systems. d-nb.inforesearchgate.net The length of the carbon chain in the dithiolate plays a significant role in determining the final product.

The reaction between potassium propane-1,3-bis(thiolate) and propargyl chloride is the principal method for producing 2-Methyl-6,7-dihydro-5H-1,4-dithiepine. d-nb.inforesearchgate.net When the reaction is conducted at 40–42 °C for approximately 6.5 hours, it yields a mixture of products, with the target dithiepine being the major component. researchgate.net

The primary products isolated from this reaction are 2-Methyl-6,7-dihydro-5H-1,4-dithiepine and a secondary acyclic product, 4,8-dithioundecadiyne. researchgate.net The formation of the seven-membered ring is favored, achieving a significant yield. d-nb.inforesearchgate.net

Reaction Products of Potassium Propane-1,3-bis(thiolate) with Propargyl Chloride

| Compound Name | Structure | Yield |

|---|---|---|

| 2-Methyl-6,7-dihydro-5H-1,4-dithiepine | C₆H₁₀S₂ | 62% |

To understand the influence of the nucleophile's structure, the reaction of propargyl chloride was also studied with dipotassium (B57713) ethane-1,2-bis(thiolate). d-nb.inforesearchgate.net This variation, using a shorter C2-chain dithiolate, does not yield the seven-membered dithiepine ring. Instead, the reaction pathway leads to the formation of a six-membered ring and an acyclic product. d-nb.inforesearchgate.net

Under similar experimental conditions (40–42°C, 6 h), this reaction produces 2-methyl-5,6-dihydro-1,4-dithiine and 4,7-dithiadeca-2,8-diyne. d-nb.inforesearchgate.net This outcome highlights the critical role of the propane-1,3-dithiolate structure in achieving the 7-endo-dig cyclization required for the dithiepine ring. researchgate.netresearchgate.net

Reaction Products of Dipotassium Ethane-1,2-bis(thiolate) with Propargyl Chloride

| Compound Name | Structure | Yield |

|---|---|---|

| 2-Methyl-5,6-dihydro-1,4-dithiine | C₅H₈S₂ | 25% |

Quantum chemical modeling has provided significant insight into the mechanism of the reaction between propargyl chloride and potassium propane-1,3-bis(thiolate). d-nb.inforesearchgate.net The process involves a sequence of transformations, with the key step being the cyclization of a monosubstituted intermediate. d-nb.inforesearchgate.net

A crucial feature of the reaction mechanism is a prototropic acetylene-allene rearrangement. d-nb.inforesearchgate.net After the initial nucleophilic attack of one thiolate sulfur atom on the propargyl chloride, a monosubstituted intermediate is formed. d-nb.inforesearchgate.net This intermediate can then undergo a rearrangement to form a more reactive allene (B1206475) structure. d-nb.info The subsequent intramolecular cyclization occurs via nucleophilic attack of the second thiolate sulfur atom on the central sp-hybridized carbon atom of this allene fragment. d-nb.info This pathway is a key stage leading to the formation of the final dithiepine product. d-nb.info

The reaction proceeds through several identifiable stages. d-nb.inforesearchgate.net

Formation of the Monosubstituted Intermediate (IC-1): The first step is the substitution of the chlorine atom in propargyl chloride by one of the sulfur atoms of the dithiolate, forming a primary intermediate. d-nb.inforesearchgate.net

Prototropic Rearrangement: This acetylenic intermediate (IC-1) undergoes a rearrangement to an allenic intermediate (IC-2). d-nb.info

Intramolecular Heterocyclization: The final and key stage is the intramolecular cyclization of the allenic intermediate. d-nb.info This involves the nucleophilic attack of the remaining thiolate sulfur atom on the central carbon of the allene moiety, a process described as a 6-exo-trig cyclization, which forms the stable seven-membered 2-methyl-6,7-dihydro-5H-1,4-dithiepine ring. d-nb.info

While direct cyclization from the acetylenic intermediate is possible, the pathway involving the allene intermediate is central to achieving the high yield of the target compound. d-nb.inforesearchgate.net

Mechanistic Elucidation of Nucleophilic Cyclization Pathways to 2-Methyl-6,7-dihydro-5H-1,4-dithiepine

Ring Expansion Strategies for 1,4-Dithiepine Scaffold Construction

Ring expansion reactions are a powerful tool for the synthesis of medium-sized rings like dithiepines, often overcoming the challenges associated with direct cyclization methods. These strategies typically involve the transformation of more readily available five- or six-membered sulfur-containing heterocycles.

Rearrangement of 1,3-Dithiane (B146892) Derivatives to 1,4-Dithiepines

The expansion of the 1,3-dithiane ring is a common strategy to access the 1,4-dithiepine framework. This can be achieved through various transformations. One approach involves the reaction of 2-alkyl-2-aryl-1,3-dithianes with electrophiles, which proceeds through a thionium (B1214772) intermediate to yield seven-membered dithiepine derivatives. nih.govacs.org The nature of the electrophile and the substituents on the dithiane ring can influence the outcome and allow for the synthesis of functionally substituted dithiepines. nih.govacs.org

Another pathway for the expansion of the 1,3-dithiane ring involves the rearrangement of dithiane derivatives that have a leaving group on a side chain. This process is initiated by the formation of a bicyclic sulfonium (B1226848) ion, which then rearranges through thionium intermediates. Deprotonation of these intermediates leads to the formation of S,S-heterocyclic products. nih.gov

Oxidative Ring Expansion of 1,3-Dithiolanes and 1,3-Dithianes to Dihydro-1,4-dithiins and Dihydro-1,4-dithiepines

A mild and convenient method for the ring expansion of 1,3-dithianes to dihydro-1,4-dithiepines involves the use of phenyl selenenyl chloride in methylene (B1212753) chloride. csic.es This oxidative ring expansion proceeds through a proposed mechanism involving sulfenyl chloride derivatives as intermediates.

| Starting Material | Reagent | Product | Reference |

| 1,3-Dithianes | Phenyl selenenyl chloride | Dihydro-1,4-dithiepines | csic.es |

| 1,3-Dithiolanes | Phenyl selenenyl chloride | Dihydro-1,4-dithiins | csic.es |

Base-Mediated Rearrangements of α-Dithioacetyl Propargylamines Leading to Medium-Sized S,S-Heterocycles

A notable method for the construction of larger sulfur-containing heterocycles involves the base-mediated rearrangement of 1,3-dithianyl-substituted propargylamines. nih.govacs.orgacs.orgresearchgate.netitu.edu.tr This reaction, typically carried out in DMF with a base like potassium tert-butoxide (KOtBu), leads to the expansion of the dithiane ring to form nine-membered dithionine derivatives in good yields under mild conditions. nih.govacs.orgacs.orgresearchgate.netitu.edu.tr While this method primarily yields nine-membered rings, it demonstrates the principle of dithiane ring expansion and could potentially be adapted for the synthesis of seven-membered dithiepines under different conditions or with different substrates. The reaction is initiated by the abstraction of the propargylic proton, followed by the expansion of the dithiane ring. nih.govacs.orgacs.org The addition of a proton source, such as water, has been found to improve the reaction yield. nih.gov

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Product |

| 1-(1,3-dithian-2-yl)propargylamine derivatives | KOtBu | DMF | 40 | 46-84 | 9-membered S,S-heterocycles |

| Heteroaryl-substituted propargylamines | KOtBu | DMF | 40 | 59-77 | 9-membered S,S-heterocycles |

Unexpected Thiolate–Thiolate Exchange Reactions in Fused Bicyclic Sulfur Heterocycle Synthesis

While specific examples of unexpected thiolate-thiolate exchange reactions leading directly to the 2-Methyl-6,7-dihydro-5H-1,4-dithiepine framework are not prominently documented in the reviewed literature, this type of reaction is a known phenomenon in sulfur chemistry. Thiol-disulfide and thiol-thioester exchange reactions are fundamental processes that can lead to the rearrangement of sulfur-containing molecules. ecust.edu.cnnih.govresearchgate.netrsc.org In the context of fused bicyclic systems, a thiolate anion could potentially attack a disulfide bond or a thioester within the same or another molecule, leading to a cascade of bond-breaking and bond-forming events that could result in ring expansion or contraction. The regioselectivity and outcome of such reactions would be highly dependent on the specific substrate, reaction conditions, and the relative stability of the intermediates and products. Further research in this area could uncover novel synthetic routes to dithiepines.

Multicomponent Reaction Approaches to Dithiepine Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient approach to complex molecules. While the application of MCRs for the direct synthesis of the 1,4-dithiepine framework is not as extensively reported as for other heterocycles like dihydropyridines, the principles of MCRs can be applied to the synthesis of precursors for dithiepines. ijcrt.orgresearchgate.netresearchgate.netmdpi.com For instance, an MCR could be designed to assemble a linear precursor containing two thiol functionalities and a suitable carbon backbone, which could then undergo a subsequent cyclization step to form the dithiepine ring. The development of a direct MCR for the synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine would be a significant advancement in the field, offering a streamlined and atom-economical route to this heterocyclic system.

Cyclocondensation Processes Involving Alkanedichalcogenolates for Dithiepine Synthesis

Cyclocondensation reactions provide a direct method for the formation of heterocyclic rings. In the context of dithiepine synthesis, the reaction of an alkanedithiolate with a suitable dielectrophile is a key strategy. For example, the cyclocondensation of dichloroethenes with 1,3-propanedithiolate has been reported to yield dihydro-1,4-dithiepine. researchgate.net The alkanedichalcogenolates can be generated in situ from the corresponding oligomeric dichalcogenides using a reducing system such as hydrazine (B178648) hydrate (B1144303) and an alkali. researchgate.net

| Alkanedichalcogenolate Precursor | Dielectrophile | Product | Reference |

| 1,3-Propanedithiol | 1,2-Dichloroethene | 6,7-Dihydro-5H-1,4-dithiepine | researchgate.net |

This method offers a straightforward approach to the basic 1,4-dithiepine skeleton, upon which further modifications, such as the introduction of a methyl group at the 2-position, could be envisioned.

Advanced Reaction Mechanisms and Selectivity Studies Pertaining to 2 Methyl 6,7 Dihydro 5h 1,4 Dithiepine

Detailed Mechanistic Pathways and Characterization of Reaction Intermediates

While specific detailed mechanistic studies for the synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine are not extensively documented, a general and facile synthetic route for substituted 6,7-dihydro-5H-1,4-dithiepins has been proposed. This method involves the reaction of α-bromo or α-hydroxy ketones with α-oxo ketene (B1206846) cyclic dithioacetals.

The proposed mechanism likely proceeds through a series of nucleophilic substitution and cyclization steps. The initial step is presumed to be the reaction of the dithiol or a dithiolate equivalent with a suitable electrophile. For the synthesis of the 2-methyl derivative, a plausible pathway involves the reaction of propane-1,3-dithiol with a propylene (B89431) oxide equivalent or a related three-carbon electrophile bearing a methyl group.

The reaction likely initiates with the nucleophilic attack of one of the thiol groups of propane-1,3-dithiol on the electrophilic carbon of the propylene derivative. This is followed by an intramolecular cyclization, where the second thiol group attacks the other electrophilic carbon, leading to the formation of the seven-membered dithiepine ring. The characterization of reaction intermediates in such reactions is challenging due to their transient nature but could potentially be achieved using advanced spectroscopic techniques like low-temperature NMR or mass spectrometry.

Regioselectivity and Stereoselectivity Control in 2-Methyl-6,7-dihydro-5H-1,4-dithiepine Synthesis

The synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine from asymmetric precursors introduces challenges in controlling regioselectivity and stereoselectivity.

Regioselectivity: When employing an unsymmetrical reagent like 1,2-propanedithiol (B1204582), the orientation of the methyl group in the final product is a key consideration. The reaction of 1,2-propanedithiol with a suitable three-carbon dielectrophile could potentially lead to the formation of either the 2-methyl or the 3-methyl isomer. The regiochemical outcome is dictated by the relative reactivity of the primary and secondary thiol groups and the nature of the electrophile. Generally, primary thiols are more nucleophilic than secondary thiols, which would favor the formation of the 2-methyl derivative.

Stereoselectivity: The presence of a chiral center at the C2 position of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine means that its synthesis can lead to a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity would necessitate the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, employing an enantiomerically pure propylene derivative as the electrophile could, in principle, lead to the formation of a single enantiomer of the final product.

Influence of Reagent Hydrocarbon Chain Length and Steric Hindrance on Reaction Outcomes

The structure of the reactants, particularly the hydrocarbon chain length and the presence of sterically bulky groups, can significantly impact the efficiency and outcome of the dithiepine ring formation.

Hydrocarbon Chain Length: The length of the hydrocarbon chain in the dithiol precursor is a critical factor for the successful formation of the seven-membered ring. While propane-1,3-dithiol is the ideal precursor for 1,4-dithiepines, the use of dithiols with shorter or longer chains would lead to the formation of different ring systems (e.g., 1,3-dithiolanes from ethane-1,2-dithiol) or favor intermolecular polymerization over intramolecular cyclization.

Steric Hindrance: Steric hindrance from bulky substituents on either the dithiol or the electrophilic partner can influence the rate and feasibility of the cyclization reaction. Increased steric bulk around the reacting centers can hinder the approach of the nucleophilic thiol groups, potentially leading to lower yields or the formation of side products. For instance, the presence of a bulky substituent adjacent to the methyl group at the C2 position could disfavor the cyclization process.

The following table illustrates the potential impact of steric hindrance on the yield of dithiepine formation, based on general principles of organic reactions.

| Substituent at C2 | Relative Steric Hindrance | Predicted Relative Yield |

| H | Low | High |

| Methyl | Moderate | Moderate to High |

| Isopropyl | High | Moderate to Low |

| tert-Butyl | Very High | Low to Negligible |

Solvent Effects on Reaction Yields, Kinetics, and Product Distribution in Dithiepine Formations

The choice of solvent can have a profound effect on the outcome of the synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine by influencing reaction rates, yields, and in some cases, product distribution.

The formation of the dithiepine ring likely involves ionic intermediates. Therefore, the polarity of the solvent can play a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often effective in accelerating reactions involving charged intermediates by stabilizing them. In contrast, nonpolar solvents may lead to slower reaction rates.

The ability of the solvent to solvate the reactants and transition states is also a key factor. Protic solvents, such as alcohols, can form hydrogen bonds with the thiol groups, potentially reducing their nucleophilicity and slowing down the reaction.

The following table provides a hypothetical overview of the effect of different solvents on the reaction yield and rate for the synthesis of a generic 1,4-dithiepine.

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate | Predicted Relative Yield |

| n-Hexane | 1.9 | Slow | Low |

| Toluene | 2.4 | Moderate | Moderate |

| Dichloromethane | 9.1 | Moderate to Fast | Moderate to High |

| Acetone | 21 | Fast | High |

| Dimethylformamide (DMF) | 37 | Very Fast | Very High |

| Dimethyl sulfoxide (DMSO) | 47 | Very Fast | Very High |

It is important to note that optimal solvent conditions would need to be determined experimentally for the specific synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine.

Computational and Theoretical Chemistry of 2 Methyl 6,7 Dihydro 5h 1,4 Dithiepine and Analogues

Quantum Chemical Modeling of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine Reaction Mechanisms

Quantum chemical modeling has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving sulfur-containing heterocyclic compounds. By simulating the behavior of electrons and nuclei, these methods can map out the energetic landscape of a chemical reaction, identifying the most plausible pathways.

High-level ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and energetics of molecules. Ab initio methods are based on first principles of quantum mechanics, making them highly accurate but computationally expensive. DFT, on the other hand, offers a balance between accuracy and computational cost by approximating the electron correlation energy.

In the study of reaction mechanisms for compounds like 2-Methyl-6,7-dihydro-5H-1,4-dithiepine, DFT methods such as B3LYP are commonly employed to explore potential energy surfaces. These studies are crucial for understanding reactions such as cycloadditions, ring-opening reactions, and oxidation processes that dithiepine analogues can undergo. For instance, computational studies on similar sulfur-containing heterocycles have successfully elucidated the mechanisms of domino reactions, detailing the sequence of bond-forming and bond-breaking events.

A key aspect of mechanistic studies is the identification and characterization of all species involved in a reaction, including reactants, products, intermediates, and transition states. Computational methods allow for the precise geometric and energetic characterization of these species. Pre-reaction complexes, which are weakly bound associations of reactant molecules, can also be located and their role in the reaction pathway assessed.

Transition states, the highest energy points along a reaction coordinate, are of particular interest as they determine the kinetic feasibility of a reaction. Computational frequency calculations are used to confirm the nature of a stationary point as either a minimum (reactant, intermediate, product) or a first-order saddle point (transition state). For reactions involving 1,4-dithiepine analogues, the identification of transition states has been instrumental in understanding the stereochemical outcomes of certain reactions.

Once the stationary points on a potential energy surface have been identified, their energies can be used to calculate important thermodynamic and kinetic parameters. The activation barrier, or activation energy, is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. Computational studies provide reliable estimates of these barriers.

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT, Ab Initio |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction at constant pressure. | DFT, Ab Initio |

| Gibbs Free Energy of Reaction (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | DFT, Ab Initio |

Conformational Analysis and Dynamic Properties of the 1,4-Dithiepine Ring System

The seven-membered 1,4-dithiepine ring is a flexible system that can adopt a variety of conformations. Understanding the preferred conformations and the energetic barriers to their interconversion is crucial for comprehending the molecule's reactivity and biological activity.

Unlike the well-studied six-membered rings, seven-membered rings like 1,4-dithiepine have more complex conformational landscapes. Theoretical calculations on analogous seven-membered heterocyclic systems, such as 1,3-dioxepans, suggest a preference for twist-chair (TC) conformations over chair (C) or twist-boat (TB) forms. It is plausible that the 1,4-dithiepine ring also favors a pseudo-chair or a twist-chair conformation to minimize torsional and transannular strain.

Computational studies on the related six-membered 1,4-dithiacyclohexane (1,4-dithiane) have shown the chair conformer to be the most stable, with a significant energy difference of 4.85 kcal/mol compared to the 1,4-twist conformer. nih.gov While the seven-membered ring will have different energetics, the underlying principles of minimizing steric and torsional strain remain. The presence of the methyl group in 2-Methyl-6,7-dihydro-5H-1,4-dithiepine would further influence the conformational equilibrium, likely favoring a conformation where the methyl group occupies a pseudo-equatorial position to reduce steric hindrance.

| Conformation | Relative Energy (kcal/mol) - 1,4-dithiane (B1222100) |

| Chair | 0.00 |

| 1,4-Twist | 4.85 |

| 1,4-Boat (Transition State) | 9.53 - 10.5 |

Note: Data is for the analogous six-membered 1,4-dithiacyclohexane ring system and serves as a reference. nih.gov

Computational methods provide detailed information about the geometry of different conformers, including bond lengths, bond angles, and dihedral angles. For sulfur-containing heterocycles, the C-S and C-C bond lengths and C-S-C and S-C-C bond angles are of particular interest as they define the ring's shape.

| Parameter | Typical Value (in 1,4-dithiane) |

| C-S Bond Length | ~1.82 Å |

| C-C Bond Length | ~1.53 Å |

| C-S-C Bond Angle | ~100° |

| S-C-C Bond Angle | ~112° |

Note: The provided geometrical parameters are for the analogous 1,4-dithiacyclohexane and may differ for the 1,4-dithiepine ring system.

Electronic Structure Analysis and Reactivity Predictions for 2-Methyl-6,7-dihydro-5H-1,4-dithiepine

A comprehensive analysis of the electronic structure of 2-methyl-6,7-dihydro-5H-1,4-dithiepine provides crucial insights into its inherent reactivity and potential chemical behavior. While detailed, publicly available datasets from dedicated electronic structure studies on this specific molecule are limited, the existing quantum chemical modeling of its synthesis mechanism lays a foundation for understanding its properties.

Quantum chemical modeling of the reaction mechanism for the formation of 2-methyl-6,7-dihydro-5H-1,4-dithiepine has been performed using density functional theory (DFT) with the B3LYP/6-311++G** level of theory. This level of theory is robust for capturing the electronic effects within sulfur-containing heterocycles. Although the primary focus of such studies is often on reaction energetics, the underlying calculations produce a wealth of information about the electronic distribution, molecular orbitals, and electrostatic potential of the final product.

A detailed examination of the electronic properties of analogous sulfur-containing heterocyclic systems, such as 1,4-dithiine and its derivatives, calculated at a similar level of theory (B3LYP/6-311++G**), can offer qualitative insights into the likely electronic characteristics of 2-methyl-6,7-dihydro-5H-1,4-dithiepine. scispace.com For instance, the presence of two sulfur atoms in the seven-membered ring of 2-methyl-6,7-dihydro-5H-1,4-dithiepine is expected to significantly influence the electron density distribution. The lone pairs of electrons on the sulfur atoms are key contributors to the Highest Occupied Molecular Orbital (HOMO), making these sites nucleophilic and susceptible to electrophilic attack.

The molecular electrostatic potential (MEP) map is another powerful tool for predicting reactivity. Regions of negative electrostatic potential, typically associated with the lone pairs of the sulfur atoms, indicate nucleophilic centers that are prone to attack by electrophiles. Conversely, areas of positive electrostatic potential highlight electrophilic sites that are susceptible to nucleophilic attack. The presence of the methyl group at the 2-position will also locally influence the electron distribution through inductive effects.

To provide a quantitative basis for reactivity predictions, the following tables present hypothetical but representative data for 2-methyl-6,7-dihydro-5H-1,4-dithiepine, based on typical values observed for similar sulfur-containing heterocycles calculated with the B3LYP/6-311++G** method. It is important to note that these are illustrative values and await experimental or further detailed computational verification.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 6.25 |

| Atom | Charge (a.u.) |

|---|---|

| S1 | -0.15 |

| C2 | +0.05 |

| S4 | -0.12 |

| C5 | -0.20 |

| C6 | -0.22 |

| C7 | -0.18 |

Based on this illustrative data, the negative charges on the sulfur atoms confirm their nucleophilic character. The distribution of charges on the carbon atoms can help in predicting the regioselectivity of various reactions. The relatively large HOMO-LUMO gap suggests that 2-methyl-6,7-dihydro-5H-1,4-dithiepine is a kinetically stable molecule.

Spectroscopic and Structural Characterization Methodologies in Research on 2 Methyl 6,7 Dihydro 5h 1,4 Dithiepine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Signal Assignment (e.g., ¹H NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine in solution. One-dimensional (¹H) and two-dimensional (e.g., HSQC) NMR experiments are pivotal for assigning the proton and carbon signals and confirming the molecule's covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl group protons would likely appear as a doublet in the upfield region of the spectrum. The methine proton at the C2 position, being adjacent to a sulfur atom and the methyl group, would likely resonate as a multiplet. The protons of the ethylene (B1197577) bridge (C6 and C7) and the methylene (B1212753) group at C5 would present as complex multiplets in the aliphatic region, with their chemical shifts influenced by the neighboring sulfur atoms and their diastereotopic nature within the flexible seven-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): To unambiguously assign the carbon signals, a 2D HSQC experiment is invaluable. pressbooks.pubwikipedia.orglibretexts.orgnanalysis.com This technique correlates the chemical shifts of protons with the directly attached carbon atoms. pressbooks.publibretexts.org In the HSQC spectrum of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine, cross-peaks would confirm the connectivity between the protons and their corresponding carbons, facilitating the assignment of the carbon skeleton. libretexts.org For instance, the signal from the methyl protons would show a correlation to the methyl carbon signal, and the methine proton at C2 would correlate with the C2 carbon.

Expected ¹H and ¹³C NMR Data:

Below is a table of predicted NMR chemical shifts for 2-Methyl-6,7-dihydro-5H-1,4-dithiepine. These are estimated values based on general principles and data for similar structural motifs.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH | Multiplet | 40-50 |

| 2-CH₃ | Doublet | 15-25 |

| 3-CH | Singlet | 120-130 |

| 5-CH₂ | Multiplet | 30-40 |

| 6-CH₂ | Multiplet | 30-40 |

| 7-CH₂ | Multiplet | 30-40 |

Note: The actual chemical shifts can be influenced by the solvent and the specific conformation of the dithiepine ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine in the solid state. nih.govnih.gov This technique provides accurate bond lengths, bond angles, and torsional angles, which are essential for a detailed conformational analysis of the seven-membered dithiepine ring. researchgate.netnih.gov

Hypothetical Crystallographic Data:

A hypothetical crystallographic analysis could yield the following parameters, illustrating the type of information obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Ring Conformation | Twist-Chair |

| Methyl Group Orientation | Equatorial |

Mass Spectrometry for Mechanistic Pathway Elucidation, Intermediate Detection, and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine. libretexts.orglibretexts.org Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgchemguide.co.uk Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺), and subsequent fragmentation can occur through characteristic pathways for sulfur-containing heterocycles. nih.govresearchgate.netresearchgate.net

Common fragmentation pathways for dithioethers often involve the cleavage of carbon-sulfur bonds and the loss of small neutral molecules or radicals. miamioh.eduyoutube.com For 2-Methyl-6,7-dihydro-5H-1,4-dithiepine, key fragmentation could include the loss of the methyl radical (•CH₃) to form a stable cation, or cleavage of the dithiepine ring to produce smaller sulfur-containing fragments. Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis and to differentiate between isomers by examining the fragmentation of a specific precursor ion. nih.govresearchgate.netnih.gov

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - 15]⁺ | Loss of •CH₃ |

| [M - 28]⁺ | Loss of C₂H₄ |

| [M - 47]⁺ | Loss of •CH₂SH |

Application of Other Advanced Spectroscopic Techniques in the Study of Dithiepine Systems

In addition to the core techniques of NMR, X-ray crystallography, and mass spectrometry, other advanced spectroscopic methods can provide further insights into the properties of dithiepine systems.

If 2-Methyl-6,7-dihydro-5H-1,4-dithiepine is synthesized in an enantiomerically pure form, Circular Dichroism (CD) spectroscopy could be used to study its chiroptical properties. nih.govnih.govresearchgate.net The CD spectrum would be sensitive to the stereochemistry at the C2 position and the conformation of the dithiepine ring, providing a spectroscopic handle for assessing enantiomeric purity and studying conformational changes in solution. nih.govresearchgate.net

Advanced mass spectrometry techniques , such as chemical ionization (CI), can offer softer ionization methods that may preserve the molecular ion, which can be beneficial for compounds that fragment extensively under EI. nih.govacs.org Furthermore, ion mobility-mass spectrometry (IM-MS) could potentially be used to separate and characterize different conformers of the flexible dithiepine ring in the gas phase.

Derivatization and Synthetic Transformations of 2 Methyl 6,7 Dihydro 5h 1,4 Dithiepine

Strategies for Functionalization of the Dithiepine Core

The functionalization of the 2-Methyl-6,7-dihydro-5H-1,4-dithiepine core can be approached through various synthetic strategies targeting its key reactive sites. The primary locations for introducing new functional groups are the carbon-carbon double bond and the sulfur atoms.

Reactions at the Carbon-Carbon Double Bond:

The endocyclic double bond in the dithiepine ring is susceptible to electrophilic addition reactions. For instance, halogenation with reagents like bromine or chlorine would be expected to yield dihalo-derivatives. Epoxidation of the double bond using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), could lead to the formation of a reactive epoxide ring, which can be subsequently opened by various nucleophiles to introduce a range of functionalities.

Oxidation of the Sulfur Atoms:

The thioether moieties in the dithiepine ring can be selectively oxidized to sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For example, mild oxidants like sodium periodate (B1199274) would likely yield the corresponding sulfoxides, while stronger oxidants such as hydrogen peroxide or potassium permanganate (B83412) could lead to the formation of the disulfone. These oxidized derivatives exhibit altered solubility and coordination properties.

Table 1: Potential Functionalization Reactions of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine

| Reaction Type | Reagent(s) | Expected Product |

| Halogenation | Br₂, Cl₂ | Dihalo-dithiepane derivative |

| Epoxidation | m-CPBA | Dithiepine epoxide |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Hydroxylated dithiepane derivative |

| Sulfide Oxidation | NaIO₄ | Dithiepine sulfoxide (B87167) |

| Sulfide Oxidation | H₂O₂, KMnO₄ | Dithiepine sulfone |

Investigations into Ring Opening and Ring Contraction Reactions of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine Derivatives

The seven-membered dithiepine ring can undergo transformations that lead to either ring-opening or ring-contraction products, providing pathways to different classes of organosulfur compounds.

Ring-Opening Reactions:

One potential ring-opening reaction is reductive cleavage of the carbon-sulfur bonds. This can be achieved using reducing agents such as lithium in liquid ammonia (B1221849) (Birch reduction) or Raney nickel. Such reactions would break open the heterocyclic ring to afford acyclic dithiol compounds. Ring-opening metathesis polymerization (ROMP) is another conceivable pathway for dithiepine derivatives, particularly if functionalized with appropriate groups that can participate in such catalytic processes.

Ring-Contraction Reactions:

Desulfurization is a common strategy for the ring contraction of sulfur-containing heterocycles. Treatment of dithiepine derivatives with phosphine (B1218219) reagents, such as triphenylphosphine, could potentially lead to the extrusion of one or both sulfur atoms, resulting in the formation of smaller rings. For instance, the elimination of a sulfur atom could lead to the formation of a six-membered thiene ring. Under certain conditions, rearrangement reactions could also lead to the formation of more stable five-membered thiophene (B33073) derivatives.

Utility of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine and its Derivatives in the Synthesis of Complex Organic Molecules

While specific applications of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine in the total synthesis of complex natural products are not extensively documented, the dithiepine moiety can serve as a versatile building block in organic synthesis. The functional handles introduced through the reactions described in section 6.1 can be used for further carbon-carbon and carbon-heteroatom bond formations.

For example, the hydroxylated derivatives obtained from hydroboration-oxidation could be used in ether or ester linkages. The sulfoxide derivatives can participate in Pummerer-type rearrangements to introduce further functionality. Furthermore, the acyclic dithiols resulting from ring-opening can be used as precursors for the synthesis of other sulfur-containing heterocycles or as protecting groups for carbonyl compounds.

Synthesis and Characterization of Metal Complexes with Dithiepine-Derived Ligands (e.g., 6,7-dihydro-5H-1,4-dithiepine-2,3-dithiolate)

The sulfur atoms in dithiepine derivatives possess lone pairs of electrons, making them excellent ligands for coordination to metal ions. A notable example is the formation of metal complexes with ligands derived from the dithiepine core, such as 6,7-dihydro-5H-1,4-dithiepine-2,3-dithiolate.

The synthesis of such complexes typically involves the deprotonation of the corresponding dithiol precursor to generate the dithiolate ligand, which then coordinates to a metal salt. A series of metal complexes of the 1,2-dithiolate ligand, 6,7-dihydro-5H-1,4-dithiepine-2,3-dithiol, have been synthesized and characterized.

Table 2: Examples of Synthesized Metal Complexes with a Dithiepine-Derived Ligand

| Metal Ion | Complex Formula | Magnetic Properties |

| Nickel(II) | [NBu₄][Ni(dpdt)₂] | Paramagnetic |

| Gold(III) | [NBu₄][Au(dpdt)₂] | Diamagnetic |

| Copper(II) | [NBu₄][Cu(dpdt)₂] | Diamagnetic |

| (dpdt = 6,7-dihydro-5H-1,4-dithiepine-2,3-dithiolate) |

Single-crystal X-ray analysis of these complexes reveals a square-planar geometry around the central metal ion. The redox properties of these complexes are consistent with a 1,2-dithiolene structure. The ability of these dithiepine-derived ligands to form stable complexes with various transition metals highlights their potential in the development of new materials with interesting electronic and magnetic properties.

Future Research Directions and Unexplored Avenues in 2 Methyl 6,7 Dihydro 5h 1,4 Dithiepine Chemistry

Development of Novel and Sustainable Synthetic Routes to 2-Methyl-6,7-dihydro-5H-1,4-dithiepine

Current synthetic methodologies for analogous dithiepine structures often rely on multi-step procedures with harsh reaction conditions. A primary focus for future research will be the development of more efficient, atom-economical, and environmentally benign synthetic routes. One promising approach involves the oxidative C-H bond functionalization of suitable precursors, a strategy that has been successfully employed for other sulfur-containing heterocycles. acs.orgnih.gov This could potentially streamline the synthesis by reducing the number of steps and minimizing waste.

Another avenue for exploration is the use of one-pot, multi-component reactions. These reactions offer a significant advantage in terms of efficiency by combining several synthetic steps into a single operation without the need for isolating intermediates. researchgate.net The development of a multi-component reaction that directly yields the 2-Methyl-6,7-dihydro-5H-1,4-dithiepine core from readily available starting materials would be a significant advancement. Furthermore, leveraging mechanochemical synthesis could offer a solvent-free and energy-efficient alternative to traditional solution-phase chemistry. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Oxidative C-H Functionalization | Increased atom economy, reduced step count | Identification of suitable catalysts and oxidizing agents |

| One-Pot Multi-Component Reactions | High efficiency, reduced waste | Design of novel reaction cascades |

| Mechanochemical Synthesis | Solvent-free, energy-efficient | Optimization of reaction conditions and scalability |

Exploration of Catalytic and Organocatalytic Approaches for Enhanced Dithiepine Synthesis

The application of catalysis, particularly organocatalysis, presents a significant opportunity to enhance the synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine. Metal-based catalysts are known for their high reactivity and selectivity in a variety of organic transformations. researcher.life The development of specific metal catalysts for the cyclization step in dithiepine synthesis could lead to higher yields and improved stereocontrol.

In recent years, organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a more environmentally friendly alternative to metal-based catalysts. researcher.life The use of chiral organocatalysts could enable the enantioselective synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine, which is of particular interest for pharmaceutical applications. For instance, isothiourea catalysts have been successfully used in the enantioselective synthesis of 1,4-dihydropyridines and could potentially be adapted for dithiepine synthesis. rsc.org Photoorganocatalysis is another emerging area that could provide novel pathways for the construction of sulfur-containing heterocycles under mild conditions. worldscientific.com

Integration of Advanced Theoretical Predictions with Experimental Verification in Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the formation of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine is crucial for the rational design of improved synthetic methods. The integration of computational chemistry with experimental studies can provide valuable insights into reaction pathways, transition states, and the factors controlling regioselectivity and stereoselectivity. mdpi.com

Density Functional Theory (DFT) calculations, for example, can be used to model reaction intermediates and transition structures, helping to elucidate the underlying mechanisms of both existing and newly developed synthetic routes. mdpi.com Such computational studies can predict the feasibility of proposed synthetic strategies and guide the selection of optimal reaction conditions, thereby accelerating the discovery process. mit.edu Natural Bond Orbital (NBO) analysis can further provide detailed information on electronic interactions within the molecule, which can be correlated with its reactivity and potential biological activity. researchgate.net

Broader Integration of Dithiepine Chemistry into Heterocyclic Synthesis Paradigms and Materials Science

The unique structural and electronic properties of the 2-Methyl-6,7-dihydro-5H-1,4-dithiepine scaffold suggest its potential for broader applications in both medicinal chemistry and materials science. The presence of two sulfur atoms in the seven-membered ring could impart interesting biological activities, as sulfur-containing heterocycles are prevalent in many pharmaceuticals. tandfonline.comyoutube.com For instance, some dithiepine analogues have shown potential as antagonists for the human galanin hGAL-1 receptor. nih.gov Future research should focus on the synthesis and biological evaluation of a library of derivatives to explore their therapeutic potential.

In the realm of materials science, the incorporation of sulfur-containing heterocycles into polymers and other materials can lead to novel electronic and optical properties. wikipedia.orglupinepublishers.com The dithiepine ring could serve as a unique building block for the design of new conductive polymers, organic semiconductors, or functional materials with applications in electronics and photonics. encyclopedia.pub Exploring the polymerization of functionalized 2-Methyl-6,7-dihydro-5H-1,4-dithiepine monomers could open up new avenues in materials discovery.

| Application Area | Research Direction | Potential Impact |

| Medicinal Chemistry | Synthesis and screening of derivatives | Discovery of new therapeutic agents |

| Materials Science | Incorporation into polymers and functional materials | Development of novel electronic and optical materials |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-6,7-dihydro-5H-1,4-dithiepine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as acyloin trimethylene dithioacetals. Reaction optimization involves controlling parameters like solvent choice (e.g., diethyl ether), catalysts (e.g., trimethylsilyltrifluoromethanesulfonate), and reaction duration (e.g., 24 hours under reflux). Post-synthesis purification via column chromatography or recrystallization (e.g., from water) ensures high purity .

Q. How should researchers address nomenclature ambiguities for sulfur-containing heterocycles like 2-methyl-6,7-dihydro-5H-1,4-dithiepine?

- Methodological Answer : Follow IUPAC guidelines for polycyclic systems, prioritizing sulfur atom numbering and substituent positions. For example, "1,4-dithiepine" indicates sulfur atoms at positions 1 and 4, while "6,7-dihydro-5H" specifies unsaturation and hydrogenation sites. Cross-referencing with crystallographic data (e.g., unit cell parameters) can resolve structural ambiguities .

Q. What spectroscopic techniques are most effective for characterizing 2-methyl-6,7-dihydro-5H-1,4-dithiepine?

- Methodological Answer : Use a combination of -NMR and -NMR to identify proton environments and carbon frameworks, particularly focusing on methyl groups and sulfur-adjacent carbons. IR spectroscopy confirms functional groups (e.g., C-S stretching at 600–700 cm). Mass spectrometry (EI-MS) provides molecular ion validation .

Q. How can researchers design multicomponent reactions incorporating 2-methyl-6,7-dihydro-5H-1,4-dithiepine?

- Methodological Answer : Utilize aldehydes and malononitrile as key reactants to construct heterocyclic scaffolds. Mechanistic studies (e.g., monitoring intermediates via HPLC) can elucidate pathways, such as thiol-mediated cyclization. Reaction design should balance steric effects of the methyl group and electronic effects of sulfur atoms .

Advanced Research Questions

Q. How can structural ambiguities in 2-methyl-6,7-dihydro-5H-1,4-dithiepine derivatives be resolved using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEX CCD detector provides precise bond lengths and angles. For example, monoclinic systems (space group ) with unit cell parameters confirm ring puckering and substituent orientation. Refinement using ensures accuracy .

Q. What strategies mitigate contradictions in bioactivity data for 1,4-dithiepine derivatives?

- Methodological Answer : Address discrepancies (e.g., antileukemic vs. cytotoxic results) by standardizing assay protocols. For instance, use identical cell lines (e.g., human leukemia HL-60) and control for solvent effects (e.g., DMSO concentration). Statistical tools like ANOVA can identify outliers or batch-dependent variability .

Q. How do steric and electronic effects of the methyl group influence reactivity in 2-methyl-6,7-dihydro-5H-1,4-dithiepine?

- Methodological Answer : Compare methyl-substituted derivatives with unsubstituted analogs using DFT calculations (e.g., B3LYP/6-31G**). Experimentally, kinetic studies (e.g., monitoring reaction rates via UV-Vis) under varying temperatures quantify steric hindrance. X-ray crystallography reveals conformational changes in transition states .

Q. What are the challenges in scaling up 1,4-dithiepine synthesis for pharmacological studies, and how can they be overcome?

- Methodological Answer : Scale-up issues include exothermicity in cyclization steps and byproduct formation. Mitigate these via flow chemistry (controlled temperature gradients) and in-situ purification (e.g., scavenger resins). Validate purity at each stage using LC-MS and -NMR .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of 2-methyl-6,7-dihydro-5H-1,4-dithiepine?

- Methodological Answer : Employ density functional theory (DFT) with polarizable continuum models (PCM) to calculate hyperpolarizability () and dipole moments. Correlate results with experimental data from electric-field-induced second-harmonic generation (EFISHG) .

Methodological Notes

- Data Contradiction Analysis : Use meta-analytical frameworks to reconcile conflicting bioactivity data, emphasizing reproducibility across labs .

- Synthetic Optimization : Design of experiments (DoE) with response surface methodology (RSM) identifies critical reaction parameters .

- Structural Validation : Cross-validate spectroscopic and crystallographic data to avoid misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。